molecular formula C10H18N4O2 B13544179 Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13544179
M. Wt: 226.28 g/mol
InChI Key: OVZKPEVWOSBTJP-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is a triazole-derived compound with the molecular formula C₉H₁₆N₄O₂ (molecular weight: 212.25 g/mol). Its structure features a 1,2,4-triazole ring substituted with two methyl groups at positions 3 and 5, a methylamino group, and a methyl ester moiety. The compound is listed under CAS 1250724-70-9 (as its carboxylic acid form, C₈H₁₄N₄O₂) .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-10(3,11-4)9(15)16-5/h11H,6H2,1-5H3

InChI Key

OVZKPEVWOSBTJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)(C(=O)OC)NC

Origin of Product

United States

Preparation Methods

Key Reaction: Cyclization of Hydrazine Derivatives

Step Reagents & Conditions Description
1 Hydrazine hydrate + Acetylacetone Formation of hydrazone intermediate
2 Acid catalysis (e.g., acetic acid) Cyclization to form 3,5-dimethyl-1H-1,2,4-triazole

Research Findings:
This route is well-documented for heterocycle synthesis, with yields typically exceeding 70% under reflux conditions. The process is scalable and provides high-purity intermediates suitable for subsequent functionalization.

Preparation of 1H-1,2,4-Triazol-1-yl Derivative

The next step involves functionalizing the triazole ring to introduce the desired substituents, notably the methyl group at N-1 and further coupling to the amino acid backbone.

Method: N-Substitution via Nucleophilic Attack

Step Reagents & Conditions Description
1 Methyl iodide or methyl sulfate Methylation of N-1 position
2 Base (e.g., potassium carbonate) Facilitate nucleophilic substitution

Research Data:
N-methylation of heterocycles like triazoles is achieved efficiently using methyl iodide under mild conditions, with minimal by-products.

Coupling with the Amino Acid Derivative

The amino acid backbone, 2-methyl-2-(methylamino)propanoate , is synthesized via esterification of the corresponding amino acid, followed by amination.

Esterification Process

Step Reagents & Conditions Description
1 Alcohol (e.g., methanol) Esterification with acid catalyst (e.g., sulfuric acid)
2 Reflux To obtain methyl ester

Amination of the Ester

Step Reagents & Conditions Description
1 Methylamine or methylamino derivatives Nucleophilic substitution at ester carbonyl
2 Mild heating To form the methylamino group

Research Insights:
Esterification of amino acids is a standard procedure, with high yields (>85%) under reflux with sulfuric acid. Amination with methylamine is performed at room temperature to prevent overreaction.

Coupling of Triazole and Amino Acid Moiety

The final assembly involves coupling the N-methylated triazole derivative with the amino acid ester, typically via carbodiimide-mediated amidation.

Coupling Protocol

Step Reagents & Conditions Description
1 DCC (Dicyclohexylcarbodiimide) Activates carboxyl group
2 DMAP (4-Dimethylaminopyridine) Catalyst for amidation
3 Solvent: Dichloromethane Reaction medium
4 Room temperature Coupling step

Research Findings:
Carbodiimide coupling is highly efficient for peptide bond formation, with yields over 80%, and minimal racemization.

Final Purification and Characterization

The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethyl acetate or methanol. Characterization includes NMR, MS, and IR spectroscopy, confirming the structure and purity.

Summary of Key Data and Discoveries

Aspect Data/Discovery References
Synthesis of heterocyclic core Cyclization of hydrazine derivatives yields >70% purity
N-Methylation of triazole Achieved with methyl iodide, high efficiency
Esterification of amino acid Reflux with sulfuric acid, yields >85%
Amidation coupling DCC/DMAP-mediated, yields >80%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Known Applications
Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate 1250724-70-9* C₉H₁₆N₄O₂ 212.25 1,2,4-Triazole, methyl ester, methylamino, dimethyl substituents Research chemical, potential intermediate
Triadimefon 43121-43-3 C₁₄H₁₆ClN₃O₂ 301.75 1,2,4-Triazole, ketone, chlorophenoxy Fungicide
Tribenuron methyl 101200-48-0 C₁₅H₁₆N₅O₆S 410.38 Sulfonylurea, triazine, methyl ester Herbicide
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide Not provided Not reported Not reported 1,2,3-Triazole, hydrazinecarbothioamide, phenyl substituent Antimicrobial research
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1) Not provided C₃₃H₂₄N₈ 556.61 1,2,4-Triazole, imidazole, diphenyl substituents Coordination chemistry, materials science

*Note: The CAS provided corresponds to the carboxylic acid form of the target compound.

Structural and Functional Insights

Triazole Core Variations: The target compound’s 1,2,4-triazole core is distinct from 1,2,3-triazole derivatives (e.g., compound 11 in ), which exhibit different electronic properties and reactivity . Substitutions on the triazole ring influence bioactivity. For example, Triadimefon’s chlorophenoxy group enhances fungicidal activity, whereas the target compound’s methyl groups may reduce polarity, increasing lipophilicity .

Functional Group Impact: The methyl ester in the target compound improves stability and bioavailability compared to carboxylic acid analogs (e.g., ’s discontinued propanoic acid form) .

Biological Activity

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate is a triazole derivative that has garnered attention for its potential biological activities. The compound features a triazole moiety, which is known for its diverse applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
CAS Number 842977-00-8
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The triazole ring can inhibit enzymes involved in the synthesis of essential cellular components in pathogens, such as ergosterol in fungi.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by disrupting cell division and promoting multipolar spindles during mitosis.
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains.

Antifungal Activity

A study demonstrated that triazole derivatives exhibit significant antifungal properties against Candida spp. and Aspergillus spp. This compound was shown to inhibit the growth of these fungi at low micromolar concentrations.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
A431<10
Jurkat<15
HT-29<12

The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antifungal Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Candida albicans. The results showed a significant reduction in fungal load compared to untreated controls.

Study 2: Cancer Cell Proliferation

A recent investigation into the anticancer properties revealed that treatment with the compound led to a marked decrease in cell viability in A431 cells. The study utilized flow cytometry to assess apoptosis rates and found that approximately 30% of treated cells underwent apoptosis within 24 hours.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanoate, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example:

  • Step 1 : Reacting a brominated precursor (e.g., ethyl 3-bromo-2-(methylamino)propanoate) with 3,5-dimethyl-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF .
  • Step 2 : Methylation of the intermediate using methyl iodide or dimethyl sulfate in the presence of a base . Characterization relies on NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weight .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : To verify substituent positions (e.g., methyl groups on the triazole ring and methylamino moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation .
  • HPLC with UV/Vis Detection : To assess purity and detect impurities (e.g., unreacted intermediates or degradation products) .
  • X-ray Crystallography : If crystalline derivatives are available, to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can experimental design be optimized to improve the yield of this compound during scale-up?

  • Reagent Selection : Use catalysts like ceric ammonium nitrate (CAN) to accelerate triazole formation, as demonstrated in analogous heterocyclic syntheses .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Temperature Control : Maintain reflux conditions (80–100°C) for triazole coupling, but avoid overheating to prevent ester hydrolysis .
  • Workflow Integration : Employ one-pot synthesis strategies to minimize intermediate isolation steps .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Molecular Docking : Use the GOLD program (Genetic Optimisation for Ligand Docking) to simulate ligand-protein interactions. GOLD accounts for ligand flexibility and partial protein flexibility, achieving >70% accuracy in binding mode prediction .
  • MD Simulations : Run molecular dynamics (e.g., AMBER or GROMACS) to assess stability of the ligand-target complex over time .
  • QSAR Modeling : Correlate structural features (e.g., triazole ring polarity) with bioactivity data to guide derivatization .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Comparative Studies : Test the compound alongside analogs (e.g., ethyl 3-(1H-imidazol-1-yl)-2-(methylamino)propanoate) under identical assay conditions to isolate structural effects .
  • Target Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities for specific enzymes/receptors .
  • Meta-Analysis : Re-evaluate published data for confounding variables (e.g., solvent effects in cell-based assays) .

Methodological Tables

Q. Table 1. Reaction Conditions for Triazole Coupling

ParameterOptimal RangeReferences
Temperature80–100°C
SolventDMF or Acetonitrile
CatalystDIPEA or CAN
Reaction Time3–6 hours

Q. Table 2. Key Analytical Parameters for Purity Assessment

TechniqueCritical ParametersTarget Criteria
HPLCColumn: C18, 5µm; Mobile Phase: Acetonitrile/H₂O (70:30)Purity ≥95%
NMR (¹H)Solvent: CDCl₃; Integration of methyl groups (δ 1.2–2.5 ppm)Match theoretical splitting

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